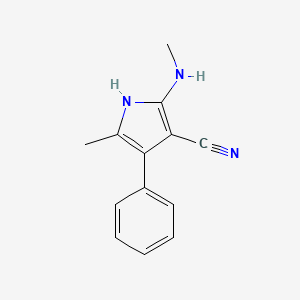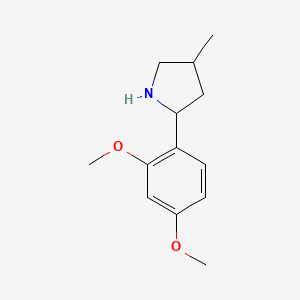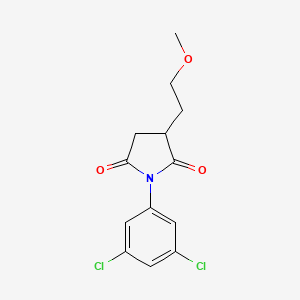![molecular formula C42H41OP B12871106 (1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a binaphthyl structure, which is further substituted with a naphthalen-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of a binaphthyl derivative with a phosphine reagent. The reaction conditions often require the use of a base to deprotonate the binaphthyl compound, followed by the addition of the phosphine reagent under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Applications De Recherche Scientifique
(1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-3-Naphthalen-1-yloxy-1-phenylpropan-1-amine: A compound with a similar naphthalen-1-yloxy group but different overall structure.
2-(naphthalen-1-yloxy)-N-phenylacetamide: Another compound with a naphthalen-1-yloxy group, used as a TRPM4 inhibitor.
(Naphthalen-1-yloxy)-acetic acid derivatives: Compounds with similar functional groups, studied for their antimicrobial activities.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(naphthalen-1-yloxy)-[1,1’-binaphthalen]-2-yl)phosphine apart is its unique binaphthyl structure combined with the phosphine group, which provides distinct steric and electronic properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C42H41OP |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-naphthalen-1-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C42H41OP/c1-3-18-33(19-4-1)44(34-20-5-2-6-21-34)40-29-27-32-16-9-12-24-37(32)42(40)41-36-23-11-8-15-31(36)26-28-39(41)43-38-25-13-17-30-14-7-10-22-35(30)38/h7-17,22-29,33-34H,1-6,18-21H2 |
Clé InChI |
BUKBDDWTHPJOKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OC7=CC=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)


![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)






![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)

